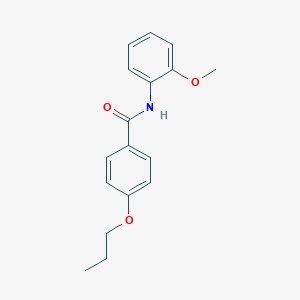
N-(2-methoxyphenyl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-propoxybenzamide, also known as MPBA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPBA belongs to the class of benzamides and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-propoxybenzamide is not fully understood, but it is thought to act on the dopamine D2 receptors in the brain. It has been shown to increase the release of dopamine in the striatum, which is the area of the brain that is affected in Parkinson's disease. N-(2-methoxyphenyl)-4-propoxybenzamide also has an affinity for the sigma-1 receptor, which is involved in the regulation of calcium ion channels and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-propoxybenzamide has been shown to have biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. N-(2-methoxyphenyl)-4-propoxybenzamide has also been shown to have anxiolytic and antidepressant effects, as well as a potential neuroprotective effect.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-4-propoxybenzamide has several advantages for lab experiments, including its high yield and purity, its potential therapeutic applications, and its ability to target specific receptors in the brain. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)-4-propoxybenzamide, including its potential use in the treatment of Parkinson's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action and physiological effects, as well as its potential toxicity and side effects. N-(2-methoxyphenyl)-4-propoxybenzamide may also have potential applications in the development of new drugs for the treatment of various diseases and disorders.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-4-propoxybenzamide involves the reaction of 2-methoxyaniline and 4-bromobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain N-(2-methoxyphenyl)-4-propoxybenzamide in high yield and purity.
Scientific Research Applications
N-(2-methoxyphenyl)-4-propoxybenzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-methoxyphenyl)-4-propoxybenzamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-propoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-12-21-14-10-8-13(9-11-14)17(19)18-15-6-4-5-7-16(15)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
TVUJYVRNRDVEIW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244990.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244991.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B244994.png)
![N-[4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B244998.png)
![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)
![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)
